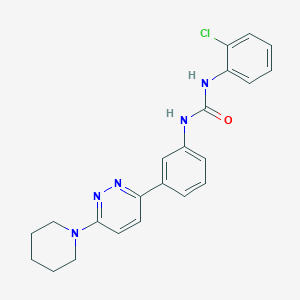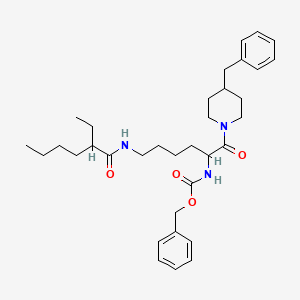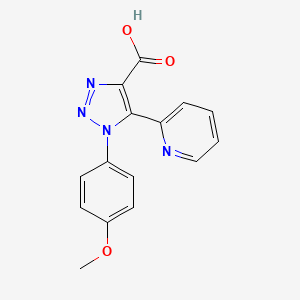![molecular formula C30H32N2O4 B14963410 N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B14963410.png)
N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
V023-9340 is a potent farnesoid X receptor (FXR) inhibitor with an IC50 value of 4.27 μM. It is primarily used in research related to nonalcoholic steatohepatitis (NASH), a liver disease characterized by fat accumulation and inflammation . The compound has a molecular formula of C30H32N2O4 and a molecular weight of 484.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of V023-9340 involves multiple steps, starting with the preparation of the 4-aminophenylacetamide scaffold. This scaffold is then modified through various chemical reactions to achieve the final compound. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for V023-9340 are not widely documented, as the compound is primarily used for research purposes. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
V023-9340 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving V023-9340 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions are typically derivatives of V023-9340 with modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
V023-9340 has several scientific research applications, including:
Chemistry: Used to study the inhibition of FXR and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating metabolic processes and liver function.
Medicine: Explored as a potential therapeutic agent for treating NASH and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
V023-9340 exerts its effects by inhibiting the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. By inhibiting FXR, V023-9340 can modulate various metabolic pathways, leading to reduced fat accumulation and inflammation in the liver. This makes it a promising candidate for treating NASH and related metabolic disorders .
Comparación Con Compuestos Similares
Similar Compounds
GW4064: Another FXR agonist used in research related to metabolic disorders.
T0901317: A liver X receptor (LXR) agonist with similar applications in metabolic research.
Obeticholic Acid: An FXR agonist used in the treatment of primary biliary cholangitis and studied for NASH
Uniqueness
V023-9340 is unique due to its potent inhibition of FXR with a specific IC50 value of 4.27 μM. Its selective accumulation in the intestine and significant amelioration of high-fat diet-induced NASH make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H32N2O4 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C30H32N2O4/c1-21-5-4-6-24(15-21)19-32(30(34)25-7-2-3-8-25)26-12-9-22(10-13-26)17-29(33)31-18-23-11-14-27-28(16-23)36-20-35-27/h4-6,9-16,25H,2-3,7-8,17-20H2,1H3,(H,31,33) |
Clave InChI |
XXQKGHXWZVWLPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide](/img/structure/B14963327.png)
![5-butyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963336.png)
![N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963340.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14963352.png)


![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B14963378.png)
![5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14963384.png)
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide](/img/structure/B14963397.png)
![N-(3-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14963399.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14963401.png)
![(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone](/img/structure/B14963404.png)


